3,3',5,5'-Tetrabromo-2,2'-bithiophene

Vue d'ensemble

Description

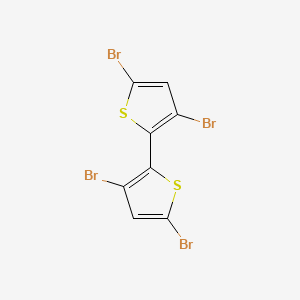

3,3’,5,5’-Tetrabromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H2Br4S2. It is a derivative of bithiophene, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions. This compound is known for its applications in organic electronics and materials science due to its unique electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,3’,5,5’-Tetrabromo-2,2’-bithiophene can be synthesized through the bromination of 2,2’-bithiophene. The reaction typically involves the use of bromine (Br2) in a solvent such as chloroform or acetic acid. An alternative method involves using N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

While specific industrial production methods for 3,3’,5,5’-Tetrabromo-2,2’-bithiophene are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’,5,5’-Tetrabromo-2,2’-bithiophene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki, Stille, and Heck coupling reactions to form various biaryl and polyaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used along with bases such as potassium carbonate (K2CO3) in solvents like toluene or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include substituted bithiophenes with functional groups such as alkoxy, thiol, or amino groups.

Cross-Coupling Reactions: Products include biaryl and polyaryl compounds, which are valuable in the synthesis of organic semiconductors and electronic materials.

Applications De Recherche Scientifique

Semiconducting Materials

3,3',5,5'-Tetrabromo-2,2'-bithiophene serves as a crucial intermediate for synthesizing oligothiophenes and polythiophenes. These compounds have garnered attention for their conductive and semiconductive properties:

- Oligothiophenes : These are used to create thin-film transistors and organic photovoltaic devices due to their favorable electronic properties.

- Polythiophenes : They exhibit nonlinear optical characteristics and liquid crystalline behavior .

Organic Photovoltaics

The compound is utilized in the development of organic solar cells. Its ability to enhance the electron mobility and crystallinity of films makes it suitable for use in:

- Bulk heterojunction solar cells , where it improves charge transport and light absorption.

- Microporous polymers formed by polymerization with ethynylbenzene monomers exhibit high iodine vapor absorption capabilities, crucial for sensor applications .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound is used as a building block for creating emissive layers that display high efficiency and stability. Its incorporation into OLED structures has been shown to enhance device performance significantly .

Case Study 1: Synthesis of Dithieno Compounds

Research has demonstrated the synthesis of dithieno[3,2-b:2',3'-d]pyrrole and dithieno[3,2-b:2',3'-d]silole using this compound as a starting material. These compounds are essential for developing high-performance organic semiconductors used in various electronic applications .

| Compound | Application | Key Findings |

|---|---|---|

| Dithieno[3,2-b:2',3'-d]pyrrole | Organic photovoltaics | Enhanced charge mobility |

| Dithieno[3,2-b:2',3'-d]silole | OLEDs | Improved emission efficiency |

Case Study 2: Environmental Impact Studies

Recent studies have identified the algicidal effects of related compounds derived from tetrabromo structures on phytoplankton populations. This highlights potential environmental applications where such compounds could be utilized to manage algal blooms in marine ecosystems .

Mécanisme D'action

The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’-bithiophene involves its ability to participate in electronic interactions and form conjugated systems. The bromine atoms enhance the compound’s reactivity, allowing it to undergo various substitution and coupling reactions. These reactions enable the formation of complex molecular structures with desirable electronic properties, making it valuable in the field of organic electronics .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,3’-Dibromo-2,2’-bithiophene

- 5,5’-Dibromo-2,2’-bithiophene

- 2,5-Dibromothiophene

- 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene

Uniqueness

3,3’,5,5’-Tetrabromo-2,2’-bithiophene is unique due to the presence of four bromine atoms, which significantly influence its electronic properties and reactivity. This makes it a versatile building block for the synthesis of complex organic materials with tailored electronic characteristics .

Activité Biologique

3,3',5,5'-Tetrabromo-2,2'-bithiophene (TBB) is a brominated derivative of bithiophene, characterized by its unique structure that facilitates a variety of chemical reactions and biological activities. This compound has garnered attention in the fields of organic electronics and materials science due to its potential applications in semiconductors and polymers. This article reviews the biological activity of TBB, focusing on its synthesis, properties, and implications in biological systems.

- Chemical Formula : C₈H₂Br₄S₂

- Molecular Weight : 481.85 g/mol

- CAS Number : 125143-53-5

- Melting Point : 144.0 °C

- Appearance : Light yellow to white powder/crystals

Structural Characteristics

TBB features two thiophene rings connected at the 2,2'-positions, with bromine substituents at the 3 and 5 positions. This configuration enhances the compound's reactivity and allows for further polymerization or cyclization to form conjugated polymers. The planar nature of the thiophene rings contributes to its electronic properties, making it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Biological Activity

The biological activity of TBB has been explored primarily through its derivatives and related compounds. Key findings include:

Antimicrobial Activity

Some studies have indicated that derivatives of TBB exhibit antimicrobial properties against various bacterial strains. For instance, compounds containing bithiophene structures often show activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Potential

Research has highlighted that certain ruthenium complexes derived from TBB demonstrate anticancer activity. Specifically, these complexes have shown efficacy against cancer cell lines such as A2780, indicating that TBB could serve as a scaffold for designing novel anticancer therapeutics .

Synthesis and Applications

TBB is synthesized through the bromination of 2,2'-bithiophene using bromine or N-bromosuccinimide (NBS). The resulting compound can undergo various coupling reactions to form larger oligomers or polymers.

Notable Applications:

- Organic Electronics : TBB is utilized as an intermediate in synthesizing semiconducting materials for OLEDs and OPVs.

- Polymerization : It can be polymerized with ethynylbenzene via palladium-catalyzed reactions to produce microporous polymers with significant iodine vapor absorption capabilities .

Case Study 1: Synthesis of Dithieno[3,2-b:2',3'-d]pyrrole

A study demonstrated the use of TBB in synthesizing dithieno[3,2-b:2',3'-d]pyrrole derivatives, which are known for their electronic properties suitable for organic semiconductor applications. The synthesis involved a series of coupling reactions that highlighted TBB's versatility as a building block .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessing the anticancer properties of ruthenium complexes derived from TBB revealed significant cytotoxic effects on A2780 ovarian cancer cells. The mechanism was linked to the ability of these complexes to intercalate into DNA and disrupt cellular processes .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₈H₂Br₄S₂ |

| Molecular Weight | 481.85 g/mol |

| Melting Point | 144.0 °C |

| Purity | >98% |

| Biological Activities | Antimicrobial, Anticancer |

Propriétés

IUPAC Name |

3,5-dibromo-2-(3,5-dibromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMHMPZSZNZLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C2=C(C=C(S2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372380 | |

| Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125143-53-5 | |

| Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRABROMO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene and how does it influence its applications?

A1: 3,3′,5,5′-Tetrabromo-2,2′-bithiophene is a symmetrical molecule with bromine atoms substituting the hydrogens at the 3, 3′, 5, and 5′ positions of the bithiophene core. This unique structure, confirmed by X-ray crystallography [], makes it a valuable building block in organic synthesis. The bromine atoms act as reactive sites for various coupling reactions, such as the Sonogashira-Hagihara cross-coupling reaction []. This enables the synthesis of diverse conjugated polymers and materials with tailored properties for applications like iodine capture [] and organic semiconductors [].

Q2: How can 3,3′,5,5′-Tetrabromo-2,2′-bithiophene be used to synthesize more complex molecules?

A2: The presence of four bromine atoms makes 3,3′,5,5′-Tetrabromo-2,2′-bithiophene highly versatile for synthesizing complex molecules. It can be used as a starting material in various palladium-catalyzed coupling reactions, including the Sonogashira-Hagihara reaction []. This reaction allows for the introduction of ethynylbenzene units, leading to the formation of conjugated microporous polymers (CMPs) with unique honeycomb-like porous structures []. These CMPs exhibit high thermal stability and remarkable iodine uptake capabilities, highlighting the potential of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a precursor for advanced materials []. Furthermore, it can be transformed into bithiophene-based dicarboxaldehydes, which are valuable building blocks for arylene vinylene-based organic semiconductors [].

Q3: What are the potential environmental applications of materials derived from 3,3′,5,5′-Tetrabromo-2,2′-bithiophene?

A3: The conjugated microporous polymers (CMPs) synthesized using 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a building block demonstrate ultrahigh absorption performance for iodine vapor, with uptakes reaching 345 wt% []. This remarkable capacity for iodine capture makes these CMPs promising materials for addressing environmental issues related to radioactive iodine contamination. Their ability to effectively trap and store iodine suggests their potential application in safe and efficient iodine sequestration technologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.